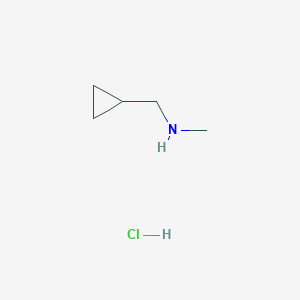

(Cyclopropylmethyl)(methyl)amine hydrochloride

Description

BenchChem offers high-quality (Cyclopropylmethyl)(methyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclopropylmethyl)(methyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopropyl-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-6-4-5-2-3-5;/h5-6H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQVLOOOUXHZEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77335-18-3 | |

| Record name | (cyclopropylmethyl)(methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (Cyclopropylmethyl)(methyl)amine Hydrochloride

Introduction

(Cyclopropylmethyl)(methyl)amine hydrochloride is a secondary amine salt that holds significance as a structural motif and intermediate in the landscape of pharmaceutical and agrochemical research. The incorporation of a cyclopropylmethyl group can impart unique conformational constraints and metabolic properties to a molecule, making a thorough understanding of its fundamental physical characteristics essential for its effective application. This guide provides a comprehensive overview of the key physical properties of (Cyclopropylmethyl)(methyl)amine hydrochloride, offering both established data and field-proven insights into the experimental methodologies for their determination. The focus is on the causality behind these properties, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its synthesis, formulation, and analytical characterization.

Chemical Identity and Molecular Structure

A clear understanding of the molecular identity is the cornerstone of any physicochemical analysis. (Cyclopropylmethyl)(methyl)amine hydrochloride is the hydrochloride salt of the secondary amine, N-(cyclopropylmethyl)-N-methylamine. The formation of the hydrochloride salt is a common strategy in medicinal chemistry to enhance the aqueous solubility and stability of amine-containing compounds.[1]

The structure combines a strained three-membered cyclopropane ring with a methylamino moiety. This combination influences its steric and electronic properties, which in turn dictate its physical behavior.

Visualization of the Molecular Structure

The following diagram illustrates the chemical structure of (Cyclopropylmethyl)(methyl)amine hydrochloride, highlighting the key functional groups.

Caption: Chemical structure of (Cyclopropylmethyl)(methyl)amine hydrochloride.

Summary of Physicochemical Properties

The following table summarizes the key physical and chemical identifiers for (Cyclopropylmethyl)(methyl)amine hydrochloride. It is important to note that while some properties like molecular weight are calculated, experimental values for properties such as melting point and solubility can vary slightly depending on the purity of the sample and the experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 77335-18-3 | [2] |

| Molecular Formula | C₅H₁₂ClN | [2] |

| Molecular Weight | 121.61 g/mol | [2][3] |

| IUPAC Name | 1-cyclopropyl-N-methylmethanamine;hydrochloride | PubChem[3] |

| Synonyms | (Cyclopropylmethyl)methylamine HCl, N-(Cyclopropylmethyl)-N-methylamine Hydrochloride | PubChem[3] |

| Appearance | Expected to be a white to off-white crystalline solid, based on similar amine hydrochlorides. | Inferred |

| Melting Point | Not definitively reported in the searched literature. | - |

| Boiling Point | Not applicable; likely to decompose upon strong heating. | Inferred |

| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol), and poorly soluble in nonpolar organic solvents. | Inferred[1] |

| pKa | Not reported in the searched literature. Expected to be in the range of 9-11 for a secondary alkyl amine hydrochloride. | Inferred |

Solubility Profile: A Deeper Dive

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its absorption, distribution, and formulation. As (Cyclopropylmethyl)(methyl)amine hydrochloride is an ionic salt, its solubility is governed by its ability to dissociate and the subsequent solvation of the resulting ions.

Theoretical Considerations

The presence of the ammonium cation and the chloride anion makes the compound highly polar. Consequently, it is expected to exhibit good solubility in polar protic solvents like water, where the ions can be effectively solvated through ion-dipole interactions and hydrogen bonding. In contrast, its solubility in nonpolar aprotic solvents, such as hexanes or toluene, is anticipated to be low due to the inability of these solvents to stabilize the charged species.

The formation of the hydrochloride salt from the free amine drastically increases its aqueous solubility, a principle widely exploited in drug development to improve the bioavailability of poorly soluble basic compounds.[4]

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of (Cyclopropylmethyl)(methyl)amine hydrochloride is the isothermal equilibrium method. This protocol provides a self-validating system for generating accurate solubility data.

Objective: To determine the equilibrium solubility of (Cyclopropylmethyl)(methyl)amine hydrochloride in various solvents at a controlled temperature.

Materials:

-

(Cyclopropylmethyl)(methyl)amine hydrochloride (purity >99%)

-

Analytical grade solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of each solvent in sealed vials. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for several hours to permit the undissolved solid to settle. For finer suspensions, centrifugation can be employed to facilitate clear separation.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant, filter it through a syringe filter, and dilute it with a suitable mobile phase. The concentration of the dissolved compound is then quantified using a validated HPLC method against a calibration curve.

-

Data Analysis: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, with the results reported as the mean ± standard deviation.

This experimental workflow can be visualized as follows:

Caption: Isothermal equilibrium solubility determination workflow.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for (Cyclopropylmethyl)(methyl)amine hydrochloride is not widely published, the expected signals can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons adjacent to the nitrogen, the methine proton of the cyclopropyl group, and the methylene protons within the cyclopropyl ring. The protons on the nitrogen may appear as a broad signal.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the methyl carbon, the methylene carbon adjacent to the nitrogen, and the methine and methylene carbons of the cyclopropyl ring.

The chemical shifts in both ¹H and ¹³C NMR will be influenced by the electron-withdrawing effect of the protonated amino group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of (Cyclopropylmethyl)(methyl)amine hydrochloride is expected to exhibit characteristic absorption bands:

-

N-H Stretching: A broad and strong absorption band in the region of 2400-3000 cm⁻¹ is characteristic of the N-H stretching vibrations of a secondary ammonium salt.

-

C-H Stretching: Absorptions corresponding to the C-H stretching of the alkyl and cyclopropyl groups are expected around 2850-3000 cm⁻¹. The C-H stretching of the cyclopropyl ring may appear at a slightly higher frequency (>3000 cm⁻¹).

-

N-H Bending: An absorption band around 1500-1600 cm⁻¹ can be attributed to N-H bending vibrations.

-

C-N Stretching: The C-N stretching vibration is typically observed in the 1000-1250 cm⁻¹ region.

Thermal Properties

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. For an ionic compound like (Cyclopropylmethyl)(methyl)amine hydrochloride, the melting point is expected to be relatively high due to the strong electrostatic forces in the crystal lattice. The exact value would need to be determined experimentally, typically using a capillary melting point apparatus or differential scanning calorimetry (DSC).

Thermal Stability

Amine hydrochlorides can be susceptible to thermal decomposition, often liberating hydrogen chloride gas at elevated temperatures. Thermogravimetric analysis (TGA) is the standard method for assessing thermal stability by measuring the change in mass of a sample as a function of temperature.

Safety and Handling

Based on available data, (Cyclopropylmethyl)(methyl)amine hydrochloride is classified as an irritant.[3]

-

GHS Hazard Statements:

Handling Precautions: Due to its irritant nature, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust.

Conclusion

(Cyclopropylmethyl)(methyl)amine hydrochloride possesses the characteristic physical properties of a secondary amine salt, notably its presumed high polarity and aqueous solubility. This guide has outlined its key identifiers, provided a framework for understanding its solubility and spectroscopic features, and detailed the standard experimental protocols for their determination. For researchers and drug development professionals, a firm grasp of these fundamental properties is not merely academic; it is a practical necessity for the rational design of synthetic routes, the development of robust analytical methods, and the successful formulation of new chemical entities. The self-validating nature of the described protocols ensures that the data generated will be reliable and reproducible, forming a solid foundation for further research and development.

References

-

PubChem. (Cyclopropylmethyl)(methyl)amine hydrochloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. [Link]

Sources

- 1. Buy [1-[(Methylamino)methyl]cyclopropyl]methanol HCl | 2309475-53-2 [smolecule.com]

- 2. (Cyclopropylmethyl)methylamine hydrochloride | 77335-18-3 | CDA33518 [biosynth.com]

- 3. (Cyclopropylmethyl)(methyl)amine hydrochloride | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

An In-depth Technical Guide to (Cyclopropylmethyl)(methyl)amine Hydrochloride

This guide provides a comprehensive technical overview of (Cyclopropylmethyl)(methyl)amine hydrochloride, a notable secondary amine featuring a cyclopropylmethyl group. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, synthesis, analytical characterization, and potential applications, particularly focusing on its role as a selective cannabinoid receptor 1 (CB1) agonist.

Chemical Identity and Physicochemical Properties

(Cyclopropylmethyl)(methyl)amine hydrochloride is the salt form of the parent amine, (Cyclopropylmethyl)(methyl)amine. The hydrochloride salt enhances the compound's stability and water solubility, making it more suitable for research and handling.

The core structure consists of a cyclopropane ring attached to a methylene group, which is in turn bonded to a methyl-substituted nitrogen atom. This unique combination of a strained cyclopropyl ring and a secondary amine functional group imparts specific chemical and pharmacological properties to the molecule.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-cyclopropyl-N-methylmethanamine;hydrochloride | PubChem[1] |

| CAS Number | 77335-18-3 | PubChem[1] |

| Molecular Formula | C₅H₁₂ClN | PubChem[1] |

| Molecular Weight | 121.61 g/mol | PubChem[1] |

| Parent Compound CAS | 18977-45-2 ((Cyclopropylmethyl)methylamine) | PubChem[2] |

| Parent Compound MW | 85.15 g/mol | PubChem[2] |

| Calculated LogP (Parent) | 0.46 | Hit2Lead[3] |

| Solubility | Soluble in water.[4] Insoluble in acetone, chloroform, diethyl ether, and ethyl acetate.[5] | Chem-Master.net[5] |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes with coordinates for better layout N [label="NH", pos="0,0!", fontcolor="#202124"]; C_methyl [label="CH3", pos="-1.5,0.5!", fontcolor="#202124"]; C_methylene [label="CH2", pos="1.5,0.5!", fontcolor="#202124"]; C1_ring [label="CH", pos="3,0!", fontcolor="#202124"]; C2_ring [label="CH2", pos="4,-1!", fontcolor="#202124"]; C3_ring [label="CH2", pos="4,1!", fontcolor="#202124"]; H_plus [label="H+", pos="-0.5, -1!", fontcolor="#EA4335"]; Cl_minus [label="Cl-", pos="0.5, -1!", fontcolor="#34A853"];

// Edges to represent bonds edge [color="#4285F4"]; N -- C_methyl; N -- C_methylene; C_methylene -- C1_ring; C1_ring -- C2_ring; C2_ring -- C3_ring; C3_ring -- C1_ring; }

Caption: Chemical structure of (Cyclopropylmethyl)(methyl)amine hydrochloride.

Synthesis of (Cyclopropylmethyl)(methyl)amine Hydrochloride

The synthesis of (Cyclopropylmethyl)(methyl)amine hydrochloride can be approached through several synthetic routes. A common and efficient method is the reductive amination of cyclopropanecarboxaldehyde with methylamine, followed by salt formation with hydrochloric acid.[6][7]

Reductive Amination Pathway

This two-step, one-pot reaction is a cornerstone of amine synthesis. The first step involves the formation of an imine intermediate from the reaction of cyclopropanecarboxaldehyde and methylamine. This intermediate is then reduced in situ to the desired secondary amine using a suitable reducing agent.

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (in D₂O):

-

~0.2-0.4 ppm: Multiplet, 2H (CH₂ of cyclopropyl ring)

-

~0.5-0.7 ppm: Multiplet, 2H (CH₂ of cyclopropyl ring)

-

~0.9-1.2 ppm: Multiplet, 1H (CH of cyclopropyl ring)

-

~2.6 ppm: Singlet, 3H (N-CH₃)

-

~2.8 ppm: Doublet, 2H (N-CH₂)

Expected ¹³C NMR Spectral Data (in D₂O):

-

~4-6 ppm: CH₂ of cyclopropyl ring

-

~8-12 ppm: CH of cyclopropyl ring

-

~35-40 ppm: N-CH₃

-

~55-60 ppm: N-CH₂

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected FT-IR Absorption Bands (KBr pellet):

-

~2700-3000 cm⁻¹: Broad N-H stretch (from the ammonium salt)

-

~2950-3050 cm⁻¹: C-H stretch (aliphatic and cyclopropyl)

-

~1450-1470 cm⁻¹: CH₂ scissoring

-

~1020-1050 cm⁻¹: C-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation. The hydrochloride salt will typically dissociate in the mass spectrometer inlet, and the free amine is analyzed. The primary fragmentation pathway for aliphatic amines is alpha-cleavage. [8] Expected Fragmentation Pattern (Electron Ionization - EI):

-

m/z 85: Molecular ion peak [M]⁺ of the free amine, (C₅H₁₁N)⁺.

-

m/z 70: Loss of a methyl group ([M-15]⁺).

-

m/z 44: Alpha-cleavage resulting in the [CH₂=N(H)CH₃]⁺ fragment, which is often the base peak.

Applications in Drug Development and Research

(Cyclopropylmethyl)(methyl)amine hydrochloride is primarily of interest in the field of pharmacology due to its activity at cannabinoid receptors.

Selective Cannabinoid Receptor 1 (CB1) Agonist

This compound has been identified as an experimental drug and a selective cannabinoid receptor type 1 (CB1) agonist. [9]The CB1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is the primary target of Δ⁹-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.

Agonism at the CB1 receptor can lead to a variety of physiological effects, including analgesia, appetite stimulation, and psychoactive effects. The development of selective CB1 agonists is an active area of research for potential therapeutic applications in pain management, neurodegenerative diseases, and metabolic disorders.

Potential Therapeutic Indications

Research suggests that as a CB1 agonist, (Cyclopropylmethyl)(methyl)amine hydrochloride (also referred to as CPMMA in some contexts) may have potential therapeutic applications in cardiovascular disorders. [9]It has been shown in animal models to reduce infarct size in myocardial reperfusion injury. [9]Additionally, it is reported to have angiogenic and anti-inflammatory properties, potentially through mechanisms involving the reduction of cholesterol levels and inhibition of vascular endothelial growth factor (VEGF). [9]

Caption: Simplified CB1 receptor signaling pathway.

Safety and Handling

(Cyclopropylmethyl)(methyl)amine hydrochloride is classified as an irritant. [1]It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [1] Handling Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

In case of exposure, follow standard laboratory safety protocols and seek medical attention as necessary.

Conclusion

(Cyclopropylmethyl)(methyl)amine hydrochloride is a valuable chemical entity for researchers in medicinal chemistry and pharmacology. Its straightforward synthesis, combined with its potent and selective activity as a CB1 agonist, makes it an important tool for studying the endocannabinoid system and for the development of novel therapeutics. This guide provides a foundational understanding of its chemical and physical properties, synthesis, and characterization, which should serve as a valuable resource for scientists working with this compound.

References

- Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. (2019). Google Patents.

- The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride. (2018). Google Patents.

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2012). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

(Cyclopropylmethyl)methylamine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

methylamine hydrochloride. (n.d.). Chem-Master.net. Retrieved January 5, 2026, from [Link]

-

Methylamine Hydrochloride. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

- Process for the preparation of cyclopropylmethyl alkyl amines. (1974). Google Patents.

-

(Cyclopropylmethyl)(methyl)amine hydrochloride. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. (2016). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Cas 67376-94-7,N-CYCLOPROPYL-METHYLAMINE HCL. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2012). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing. Retrieved January 5, 2026, from [Link]

-

1H-NMR of Cyclopropylamine HCl salt. (2023). Reddit. Retrieved January 5, 2026, from [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved January 5, 2026, from [Link]

-

Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. (2006). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Methylamine hydrochloride. (n.d.). Solubility of Things. Retrieved January 5, 2026, from [Link]

-

A Mechanistic Model Explaining Ligand Affinity for, and Partial Agonism of, Cannabinoid Receptor 1. (2024). ChemRxiv. Retrieved January 5, 2026, from [Link]

-

Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. (2020). PubMed Central. Retrieved January 5, 2026, from [Link]

-

cyclopropanecarboxaldehyde. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

-

A mechanistic model explaining ligand affinity for, and partial agonism of, cannabinoid receptor 1. (2024). ChemRxiv. Retrieved January 5, 2026, from [Link]

-

Cyclopropylamine. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

METHYLAMINE HYDROCHLORIDE. (n.d.). ChemBK. Retrieved January 5, 2026, from [Link]

-

Methylamine hydrochloride. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for. (n.d.). Doc Brown's Chemistry. Retrieved January 5, 2026, from [Link]

-

24.11: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. Retrieved January 5, 2026, from [Link]

-

Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. (2022). YouTube. Retrieved January 5, 2026, from [Link]

-

Solvent: methylamine. (n.d.). University of Rochester Chemistry Department. Retrieved January 5, 2026, from [Link]

Sources

- 1. (Cyclopropylmethyl)(methyl)amine hydrochloride | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hit2Lead | (cyclopropylmethyl)methylamine | CAS# 18977-45-2 | MFCD11150443 | BB-4033531 [hit2lead.com]

- 4. Cas 67376-94-7,N-CYCLOPROPYL-METHYLAMINE HCL | lookchem [lookchem.com]

- 5. methylamine hydrochloride [chemister.ru]

- 6. longdom.org [longdom.org]

- 7. longdom.org [longdom.org]

- 8. benchchem.com [benchchem.com]

- 9. (Cyclopropylmethyl)methylamine hydrochloride | 77335-18-3 | CDA33518 [biosynth.com]

(Cyclopropylmethyl)(methyl)amine hydrochloride CAS number 77335-18-3

An In-depth Technical Guide to (Cyclopropylmethyl)(methyl)amine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (Cyclopropylmethyl)(methyl)amine hydrochloride (CAS No. 77335-18-3), a versatile chemical intermediate with significant applications in pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's chemical properties, synthesis methodologies, analytical characterization, applications, and safety protocols, offering field-proven insights into its practical use.

Core Compound Identity and Physicochemical Properties

(Cyclopropylmethyl)(methyl)amine hydrochloride is a secondary amine salt characterized by the presence of a cyclopropylmethyl group. This structural motif is of high interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for various synthetic and biological applications.

Chemical Structure

The molecular structure consists of a methyl group and a cyclopropylmethyl group attached to a central nitrogen atom, which is protonated and paired with a chloride counter-ion.

Caption: Molecular Structure of (Cyclopropylmethyl)(methyl)amine Hydrochloride.

Physicochemical Data

The key properties of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 77335-18-3 | [2] |

| Molecular Formula | C₅H₁₂ClN | [2][3][4] |

| Molecular Weight | 121.61 g/mol | [2][3][4] |

| IUPAC Name | 1-cyclopropyl-N-methylmethanamine;hydrochloride | [2] |

| Synonyms | N-(Cyclopropylmethyl)-N-methylamine Hydrochloride, CPMMA | [2][3] |

| SMILES | CNCC1CC1.Cl | [3][5] |

| InChI Key | ORQVLOOOUXHZEJ-UHFFFAOYSA-N | [5] |

Synthesis and Manufacturing Protocols

The synthesis of (Cyclopropylmethyl)(methyl)amine hydrochloride is typically achieved via a multi-step process starting from commercially available precursors. The choice of synthetic route is often dictated by factors such as scale, cost, and desired purity. Below is a representative, field-proven protocol derived from established chemical patent literature.

Synthetic Pathway Overview

A common and scalable approach involves the reductive amination of cyclopropanecarboxaldehyde with methylamine, followed by conversion to the hydrochloride salt. An alternative patented method utilizes cyclopropanecarbonitrile as a starting material.[6]

Caption: Generalized Synthetic Workflow.

Detailed Experimental Protocol

This protocol is adapted from a patented method for illustrative purposes.[6] Researchers must conduct their own risk assessments and optimizations.

Step 1: Synthesis of (Cyclopropylmethyl)(methyl)amine (Free Base)

-

Reaction Setup: To a solution of cerium trichloride in anhydrous tetrahydrofuran (THF) cooled to -75°C, add methyllithium dropwise. The causality for using cerium trichloride is to generate a less basic and more selective organocerium reagent, which minimizes side reactions compared to using the highly reactive methyllithium alone.

-

Reagent Addition: Stir the mixture for 1-2 hours at -75°C. Subsequently, add a solution of cyclopropanecarbonitrile in anhydrous THF dropwise, maintaining the low temperature.

-

Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by TLC or GC-MS. Upon completion, quench the reaction by carefully adding aqueous ammonium hydroxide.

-

Workup and Isolation: Filter the resulting suspension and wash the filter cake with an organic solvent like dichloromethane. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base, (Cyclopropylmethyl)(methyl)amine.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude amine from Step 1 in a suitable organic solvent, such as ethyl acetate.[6][7]

-

Precipitation: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., diethyl ether).[8][9] The hydrochloride salt will precipitate out of the solution. The choice of an anhydrous system is critical to prevent the introduction of water, which could affect the crystallinity and yield of the final product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with fresh, cold ethyl acetate or diethyl ether to remove any unreacted starting material and impurities.

-

Drying: Dry the final product, (Cyclopropylmethyl)(methyl)amine hydrochloride, under vacuum to obtain a stable, crystalline solid.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound.

Spectroscopic Analysis

Spectroscopic methods provide the foundational data for structural elucidation.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons, the methylene protons adjacent to the nitrogen, and the characteristic multiplets for the cyclopropyl ring protons.[5] |

| ¹³C NMR | The carbon NMR would display signals for the methyl carbon, the methylene carbon, and the unique carbons of the cyclopropyl ring. |

| Mass Spectrometry (MS) | Mass spectrometry of the free base would show a molecular ion peak corresponding to its molecular weight (85.15 g/mol ).[10] |

| Infrared (IR) Spectroscopy | The IR spectrum would feature characteristic N-H stretching bands for the secondary ammonium salt and C-H stretching for the alkyl and cyclopropyl groups. |

Applications in Research and Drug Development

(Cyclopropylmethyl)(methyl)amine hydrochloride serves as a crucial building block and, in some cases, an active pharmacological agent.

Intermediate for Complex Molecule Synthesis

The compound is widely used as an intermediate in the synthesis of fine chemicals, particularly for creating more complex pharmaceutical and agrochemical agents.[11] Its secondary amine functionality provides a reactive site for further elaboration, while the cyclopropylmethyl group can enhance the pharmacological profile of the target molecule.

Pharmacological Activity

Interestingly, (Cyclopropylmethyl)(methyl)amine hydrochloride, also referred to as CPMMA, has been investigated as an experimental drug. It is reported to be a selective cannabinoid receptor type 1 (CB1) agonist.[3] Research in animal models has suggested potential therapeutic applications, including:

-

Cardioprotection: Shown to reduce infarct size in models of myocardial reperfusion injury.[3]

-

Anti-inflammatory and Angiogenic Properties: May inhibit the production of vascular endothelial growth factor (VEGF).[3]

-

Cardiovascular Health: Investigated for potential use in treating hypercholesterolemia and coronary artery disease.[3]

It is critical to note that this compound is strictly for research purposes only and not for personal or veterinary use.[3][4]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling this chemical. The following information is synthesized from available Safety Data Sheets (SDS) and chemical safety databases.[2][12]

GHS Hazard Classification

| Pictogram | Hazard Class | Hazard Statement |

| ! | Skin Irritation (Category 2) | H315: Causes skin irritation |

| ! | Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| ! | Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Source: European Chemicals Agency (ECHA) via PubChem[2]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Wear protective gloves (e.g., nitrile).

-

Use safety glasses or goggles.

-

A lab coat is mandatory.

-

Avoid inhaling dust; use respiratory protection if ventilation is inadequate.[11]

-

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store under an inert atmosphere for long-term stability.[13]

References

- CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

-

(Cyclopropylmethyl)(methyl)amine hydrochloride | C5H12ClN | CID 12919210. PubChem. [Link]

- CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.

-

N-Methyl-cyclopropanamine HCl. ChemBK. [Link]

-

Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). ResearchGate. [Link]

-

Cas 67376-94-7,N-CYCLOPROPYL-METHYLAMINE HCL. LookChem. [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]

-

(Cyclopropylmethyl)methylamine | C5H11N | CID 12919209. PubChem. [Link]

- US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

1H-NMR of Cyclopropylamine HCl salt. Reddit. [Link]

-

Cyclopropanemethanamine | C4H9N | CID 75646. PubChem. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. (Cyclopropylmethyl)(methyl)amine hydrochloride | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Cyclopropylmethyl)methylamine hydrochloride | 77335-18-3 | CDA33518 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1H NMR spectrum [chemicalbook.com]

- 6. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

- 7. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. bjoka-vip.com [bjoka-vip.com]

- 13. 77335-18-3|N-(Cyclopropylmethyl)-N-methylamine Hydrochloride|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of (Cyclopropylmethyl)(methyl)amine Hydrochloride

Introduction

(Cyclopropylmethyl)(methyl)amine is a valuable secondary amine that serves as a crucial structural motif and building block in medicinal chemistry and drug development. Its incorporation into larger molecules can significantly influence pharmacological properties such as potency, selectivity, and metabolic stability. For practical application, particularly in pharmaceutical contexts, the amine is typically converted to its hydrochloride salt. This enhances stability, increases water solubility, and provides a crystalline solid that is easier to handle, purify, and formulate compared to the often-oily free base.[1][2]

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of (Cyclopropylmethyl)(methyl)amine hydrochloride. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies the choice of reagents, and offers a self-validating, detailed methodology suitable for researchers and drug development professionals.

Strategic Approach: The Efficiency of One-Pot Reductive Amination

The most robust and widely adopted strategy for the synthesis of N-alkylated secondary amines, such as (Cyclopropylmethyl)(methyl)amine, is reductive amination .[3] This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the desired amine.

The primary advantages of this approach are:

-

High Selectivity: It avoids the common problem of over-alkylation often encountered in direct alkylation methods with alkyl halides.

-

Operational Simplicity: The reaction can be performed as a "one-pot" procedure, where all reagents are added to a single reaction vessel, streamlining the workflow and maximizing efficiency.[4][5][6]

-

Mild Conditions: The reaction typically proceeds under mild temperature and pressure conditions, preserving the integrity of sensitive functional groups.

The synthesis is logically divided into three core stages:

-

Imine/Iminium Ion Formation: Condensation of cyclopropanecarboxaldehyde with methylamine.

-

Reduction: Selective reduction of the C=N bond.

-

Salt Formation & Isolation: Conversion of the free amine to its stable hydrochloride salt.

Mechanistic Causality: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and safe execution.

1. Imine and Iminium Ion Formation

The process begins with the nucleophilic attack of the lone pair of electrons on the methylamine nitrogen onto the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

Under mildly acidic conditions (often catalyzed by a few drops of acetic acid), the hydroxyl group of the carbinolamine is protonated.[7] This converts the hydroxyl group into a much better leaving group (water). The nitrogen's lone pair then assists in the departure of water, forming a C=N double bond. The resulting species is an imine , which exists in equilibrium with its protonated form, the iminium ion . The iminium ion is highly electrophilic and is the key intermediate targeted for reduction.

2. The Choice of Reducing Agent: A Case for Selectivity

The success of a one-pot reductive amination hinges on the choice of reducing agent. While powerful reagents like sodium borohydride (NaBH₄) could reduce the iminium ion, they would also readily reduce the starting aldehyde, leading to a mixture of products and low yield.[8]

This protocol employs sodium cyanoborohydride (NaBH₃CN) , a milder and more selective reducing agent.[9][10] The electron-withdrawing cyano group attenuates the reactivity of the borohydride, making it incapable of reducing aldehydes or ketones at a significant rate under neutral or slightly acidic conditions.[8][11] However, it is sufficiently nucleophilic to rapidly and selectively reduce the highly electrophilic iminium ion.[4][11] This differential reactivity is the cornerstone of the one-pot procedure, allowing the reducing agent to be present from the start without consuming the aldehyde precursor.[4][11]

The reduction occurs via the transfer of a hydride ion (H⁻) from the cyanoborohydride complex to the carbon atom of the iminium ion, cleaving the C=N π-bond and forming the target secondary amine.

3. The Rationale for Hydrochloride Salt Formation

The synthesized (Cyclopropylmethyl)(methyl)amine free base is typically a low-boiling point oil, which can be difficult to handle and purify. Conversion to the hydrochloride salt is achieved through a simple acid-base reaction.[2] Adding hydrochloric acid protonates the basic nitrogen atom of the amine, forming an ammonium salt.[2][12] This ionic compound is a stable, non-volatile, crystalline solid that readily precipitates from non-polar organic solvents, facilitating easy isolation and purification by filtration.[13]

Visualizing the Synthesis

// Connections Cyclopropanecarboxaldehyde -> Imine_Formation; Methylamine -> Imine_Formation; Imine_Formation -> Reduction [label="NaBH3CN\n(Reducing Agent)", fontcolor="#34A853"]; Reduction -> Free_Amine; Free_Amine -> Final_Product [label="HCl\n(Salt Formation)", fontcolor="#EA4335"];

// Annotations Imine_Formation [xlabel="Catalytic Acid (e.g., AcOH)", fontcolor="#5F6368"]; } dot Caption: Overall synthetic scheme for (Cyclopropylmethyl)(methyl)amine hydrochloride.

Detailed Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. Sodium cyanoborohydride is toxic and can release highly toxic hydrogen cyanide gas if exposed to strong acid.[4][11] Methylamine is a flammable and corrosive gas/solution.

| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| Cyclopropanecarboxaldehyde | 70.09 | 1489-69-6 | Flammable, Irritant |

| Methylamine (40% in H₂O) | 31.06 | 74-89-5 | Flammable, Corrosive, Toxic |

| Sodium Cyanoborohydride | 62.84 | 25895-60-7 | Toxic, Flammable Solid |

| Acetic Acid, Glacial | 60.05 | 64-19-7 | Corrosive, Flammable |

| Methanol | 32.04 | 67-56-1 | Flammable, Toxic |

| Ethyl Acetate | 88.11 | 141-78-6 | Flammable, Irritant |

| Hydrochloric Acid (2M in Ether) | 36.46 | 7647-01-0 | Corrosive, Flammable Solvent |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarboxaldehyde (5.0 g, 71.3 mmol) and methanol (100 mL).

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 40% aqueous solution of methylamine (8.8 g, 113 mmol, 1.6 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Imine Formation: Add glacial acetic acid (0.43 g, 7.1 mmol, 0.1 equiv) to the mixture.[7] Remove the ice bath and allow the solution to stir at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Re-cool the mixture to 0 °C. In a single portion, add sodium cyanoborohydride (4.9 g, 78.4 mmol, 1.1 equiv). Caution: Slight effervescence may be observed.

-

Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight). The reaction progress can be monitored by TLC or GC-MS to confirm the consumption of the starting aldehyde.

-

Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove most of the methanol. To the resulting residue, add 100 mL of 2 M sodium hydroxide (NaOH) solution and 100 mL of ethyl acetate. Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Isolation of Free Base: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude (Cyclopropylmethyl)(methyl)amine as an oil.

-

Salt Formation: Dissolve the crude amine oil in 100 mL of ethyl acetate. While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

-

Isolation of Hydrochloride Salt: Stir the resulting white slurry for 30 minutes at room temperature. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold ethyl acetate (2 x 20 mL) to remove any soluble impurities.

-

Drying: Dry the white solid under high vacuum to a constant weight to afford pure (Cyclopropylmethyl)(methyl)amine hydrochloride .

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include a multiplet for the cyclopropyl ring protons, a doublet for the methylene (-CH₂-) protons adjacent to the ring, a singlet for the methyl (-CH₃) group, and a broad signal for the ammonium proton (-NH₂⁺-).[14][15]

-

Mass Spectrometry (MS): To confirm the molecular weight of the free amine cation.

-

Melting Point: A sharp melting point is indicative of high purity.

| Compound | Formula | Molecular Weight ( g/mol ) |

| (Cyclopropylmethyl)(methyl)amine | C₅H₁₁N | 85.15 |

| (Cyclopropylmethyl)(methyl)amine HCl | C₅H₁₂ClN | 121.61 |

Conclusion

The one-pot reductive amination of cyclopropanecarboxaldehyde with methylamine using sodium cyanoborohydride is an efficient, selective, and scalable method for the synthesis of (Cyclopropylmethyl)(methyl)amine. Subsequent conversion to the hydrochloride salt provides a stable, crystalline material ideal for use in research and pharmaceutical development. This guide provides the necessary procedural details and mechanistic understanding to empower scientists to reliably execute this valuable transformation.

References

-

Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

-

Higashi, K., et al. (2017). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. J-Stage. [Link]

-

Wikipedia. Sodium cyanoborohydride. [Link]

-

Common Organic Chemistry. Sodium Cyanoborohydride. [Link]

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

-

Chemistry LibreTexts. (2014). 10.8: Amines as Bases. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

- Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

-

Grogan, G. & Turner, N.J. (2016). Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH. [Link]

-

Sciencemadness Discussion Board. (2012). wet aminative reduction. [Link]

-

The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. [Link]

-

PubMed. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. [Link]

-

ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

-

ResearchGate. (2019). Two convenient and effective one‐pot methods for synthesis of methyl.... [Link]

-

RSC Publishing. (2019). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. [Link]

-

RSC Publishing. (2015). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Sodium cyanoborohydride [organic-chemistry.org]

- 5. One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 10. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 11. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 12. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1H NMR spectrum [chemicalbook.com]

- 15. N-CYCLOPROPYL-METHYLAMINE HCL(67376-94-7) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to (Cyclopropylmethyl)(methyl)amine Hydrochloride

Introduction

(Cyclopropylmethyl)(methyl)amine hydrochloride is a substituted secondary amine salt that holds significant value as a chemical intermediate and building block, particularly in the fields of medicinal chemistry and agrochemical synthesis. The incorporation of the cyclopropylmethyl motif is a well-established strategy in drug design, often employed to enhance metabolic stability, improve potency, or modulate the conformational rigidity of a molecule. This guide provides an in-depth technical overview of (Cyclopropylmethyl)(methyl)amine hydrochloride, covering its fundamental physicochemical properties, validated synthetic and analytical protocols, safety considerations, and key applications for researchers and drug development professionals. The methodologies described herein are designed to be self-validating, emphasizing the scientific rationale behind procedural choices to ensure reproducibility and reliability in a laboratory setting.

Section 1: Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are the foundation of its effective use in research and development. (Cyclopropylmethyl)(methyl)amine hydrochloride is the acid salt of the parent free base, (Cyclopropylmethyl)(methyl)amine, formed by reaction with hydrochloric acid[1]. This conversion to the salt form is a common practice to improve the compound's stability, crystallinity, and handling characteristics compared to the more volatile and potentially reactive free amine.

Key Properties and Identifiers

The essential chemical and physical data for (Cyclopropylmethyl)(methyl)amine hydrochloride are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | 1-cyclopropyl-N-methylmethanamine;hydrochloride | PubChem[1] |

| CAS Number | 77335-18-3 | PubChem[1] |

| Molecular Formula | C₅H₁₂ClN | PubChem[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 121.61 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |

| Monoisotopic Mass | 121.0658271 Da | PubChem[1] |

| Parent Compound | (Cyclopropylmethyl)methylamine (CID: 12919209) | PubChem[1] |

| Component Parts | (Cyclopropylmethyl)methylamine, Hydrochloric Acid | PubChem[1] |

Chemical Structure

The structure consists of a methyl group and a cyclopropylmethyl group attached to a central nitrogen atom, which is protonated and ionically bonded to a chloride ion.

Caption: Structure of (Cyclopropylmethyl)(methyl)amine Hydrochloride.

Section 2: Synthesis and Purification

The synthesis of (Cyclopropylmethyl)(methyl)amine hydrochloride is typically achieved through a two-step process: first, the formation of the parent secondary amine, followed by its conversion to the hydrochloride salt. Reductive amination is the most robust and widely adopted method for the synthesis of the parent amine due to its high efficiency and the commercial availability of the starting materials.

Synthesis Workflow

The logical flow from commercially available starting materials to the final hydrochloride salt is depicted below. This pathway is chosen for its reliability and scalability.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Step 1: Synthesis of (Cyclopropylmethyl)(methyl)amine (Free Base) via Reductive Amination

-

Rationale: This procedure uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for reductive aminations. It does not vigorously react with the solvent and reduces the transiently formed imine faster than it reduces the starting aldehyde, minimizing side reactions. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve all reactants.

-

Materials:

-

Cyclopropanecarboxaldehyde (1.0 eq)

-

Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, addition funnel

-

-

Procedure:

-

To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous DCM, add the methylamine solution (1.2 eq) at 0 °C (ice bath).

-

Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 20-30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive gas evolution.

-

Stir the reaction mixture at room temperature for 12-16 hours (overnight). Monitor reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (Cyclopropylmethyl)(methyl)amine as an oil. This crude product is often pure enough for the next step.

-

Step 2: Formation and Purification of the Hydrochloride Salt

-

Rationale: Converting the amine to its hydrochloride salt facilitates purification by crystallization and improves its long-term stability. Diethyl ether is a common solvent for this process as it readily dissolves the free amine but not the resulting ammonium salt, causing the product to precipitate. The use of anhydrous HCl is essential to prevent the introduction of water, which could interfere with crystallization.

-

Materials:

-

Crude (Cyclopropylmethyl)(methyl)amine (from Step 1)

-

Anhydrous diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

-

Hydrogen chloride solution (e.g., 2.0 M in diethyl ether)

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

-

While stirring, slowly add the hydrogen chloride solution dropwise. A white precipitate will form immediately.

-

Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.

-

Stir the resulting slurry for 30 minutes at room temperature.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

-

Dry the solid under vacuum at 40-50 °C to a constant weight to yield pure (Cyclopropylmethyl)(methyl)amine hydrochloride.

-

Section 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their connectivity.

-

Expected Signals:

-

Cyclopropyl Protons (CH, CH₂): A complex multiplet in the upfield region (~0.2-1.2 ppm). The methine proton (CH) will be the most downfield of this group.

-

Methylene Protons (-CH₂-N): A doublet adjacent to the cyclopropyl group, shifted downfield by the nitrogen (~2.8-3.2 ppm).

-

Methyl Protons (-N-CH₃): A singlet or doublet (depending on N-H coupling) around ~2.5-2.9 ppm.

-

Amine Protons (-N⁺H₂-): A broad singlet, typically in the range of ~8.0-10.0 ppm, whose chemical shift is highly dependent on solvent and concentration.

-

-

Sample Preparation Protocol:

-

Accurately weigh 5-10 mg of the hydrochloride salt.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Rationale: DMSO-d₆ is often preferred as it allows for the observation of the N-H protons, whereas D₂O will exchange with them, causing the signal to disappear.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

-

-

¹³C NMR Spectroscopy: This provides information on the carbon skeleton.

-

Expected Signals:

-

Cyclopropyl Carbons: Signals in the highly shielded region (~5-15 ppm).

-

Methylene Carbon (-CH₂-N): A signal around ~55-65 ppm.

-

Methyl Carbon (-N-CH₃): A signal around ~30-40 ppm.

-

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the parent amine.

-

Rationale: The analysis is performed on the free base. The hydrochloride salt will dissociate in the ion source. Electrospray Ionization (ESI) is the preferred method.

-

Expected Ion: The primary ion observed will be the protonated parent molecule [M+H]⁺. For C₅H₁₁N (MW = 85.15), the expected m/z would be approximately 86.16.

-

Sample Preparation Protocol:

-

Prepare a dilute solution of the hydrochloride salt (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

Section 4: Handling, Safety, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

Hazard Identification

Based on aggregated GHS data, (Cyclopropylmethyl)(methyl)amine hydrochloride presents the following hazards[1]:

| Hazard Code | Description | Precaution |

| H315 | Causes skin irritation | Wear protective gloves and clothing. |

| H319 | Causes serious eye irritation | Wear safety glasses or goggles. |

| H335 | May cause respiratory irritation | Use only in a well-ventilated area or fume hood. |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Always handle this compound within a certified chemical fume hood.

-

Eye/Face Protection: Chemical safety goggles are mandatory.

-

Skin Protection: Wear a lab coat and nitrile gloves. Avoid skin contact.

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The compound is hygroscopic; protect from moisture.

-

Keep away from strong oxidizing agents and strong bases. The hydrochloride salt will react with bases to liberate the free amine.

Section 5: Applications in Research and Development

The utility of (Cyclopropylmethyl)(methyl)amine hydrochloride lies in its role as a versatile building block for more complex molecules. The cyclopropyl ring is a particularly valuable pharmacophore.

-

Medicinal Chemistry: The cyclopropyl group is often used as a "bioisostere" for a vinyl group or a carbonyl group. It is metabolically robust and its rigid, three-dimensional structure can be used to lock a molecule into a specific conformation required for optimal binding to a biological target. Compounds containing the cyclopropylamine moiety have been investigated for various therapeutic areas, including as antidepressants and anticancer agents[3].

-

Agrochemicals: Similar to pharmaceuticals, the introduction of this moiety can enhance the efficacy and selectivity of pesticides and herbicides.

-

Material Science: Amines are fundamental components in the synthesis of polymers and functional materials.

Sources

Introduction: The Significance of (Cyclopropylmethyl)(methyl)amine Hydrochloride

An In-depth Technical Guide to the Solubility of (Cyclopropylmethyl)(methyl)amine Hydrochloride

For researchers, scientists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of successful project execution. This guide provides a comprehensive technical overview of the solubility characteristics of (Cyclopropylmethyl)(methyl)amine hydrochloride (CAS No: 77335-18-3), a valuable building block in medicinal chemistry.[1] While extensive public data on this specific molecule is scarce, this document synthesizes established principles of physical chemistry and proven experimental methodologies to empower researchers to thoroughly characterize its solubility profile.

(Cyclopropylmethyl)(methyl)amine hydrochloride is a secondary amine salt featuring a unique combination of a strained, hydrophobic cyclopropyl ring and a polar methylammonium group.[2][3] This structural arrangement makes it an attractive synthon in the development of novel therapeutics, particularly in neuroscience and other areas where modulation of biological targets requires nuanced lipophilicity and basicity.[4][5]

The hydrochloride salt form is intentionally employed to enhance the compound's stability and, critically, its aqueous solubility, which is a key factor in both synthetic reaction workups and pharmaceutical formulation.[5][6] An accurate understanding of its solubility in a range of solvents is therefore not merely academic; it is essential for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

-

Formulation Science: Developing viable dosage forms with predictable bioavailability.

-

Analytical Chemistry: Preparing standards and samples for quantification.

This guide will first outline the theoretical considerations governing the solubility of this molecule, followed by detailed, field-proven protocols for its experimental determination and quantification.

Physicochemical Profile and Theoretical Solubility Considerations

To predict and understand the solubility of (Cyclopropylmethyl)(methyl)amine hydrochloride, we must first consider its fundamental physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClN | PubChem[2] |

| Molecular Weight | 121.61 g/mol | PubChem[2] |

| Appearance | Off-white to pale yellow semi-solid or low-melting solid | ChemicalBook[7] |

| Known Solubilities | Soluble in DMSO, Slightly soluble in Methanol | ChemicalBook[7] |

The molecule's structure presents two opposing characteristics: the compact, nonpolar cyclopropylmethyl group, which favors solubility in organic solvents, and the ionic ammonium chloride group, which strongly favors solubility in polar, protic solvents like water.[5][6]

As an amine salt, its solubility in aqueous media is expected to be significantly influenced by pH.[6] In acidic to neutral conditions, the compound will exist predominantly in its ionized (protonated) form, maximizing its interaction with water molecules through hydrogen bonding and ion-dipole forces, leading to higher solubility. In basic conditions, it will be deprotonated to the free amine, (Cyclopropylmethyl)(methyl)amine, which is significantly more lipophilic and less water-soluble.

For organic solvents, a qualitative prediction can be made:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected due to their ability to solvate both the ionic and organic portions of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated, as these solvents are effective at solvating cations.

-

Nonpolar Solvents (e.g., Toluene, Hexanes): Poor solubility is expected, as these solvents cannot effectively solvate the ionic ammonium chloride group. This is a common characteristic, as seen with the negligible solubility of similar amine salts in nonpolar aromatic solvents.[8]

Experimental Determination of Solubility

Where published data is unavailable, a systematic experimental approach is required. The following protocols are designed as a self-validating system to generate reliable and reproducible solubility data.

Workflow for Solubility Characterization

The overall process involves a preliminary screening to identify suitable solvents, followed by a rigorous quantitative analysis in selected solvents at various temperatures.

Caption: Workflow for Solubility Determination.

Protocol 1: Quantitative Solubility by Isothermal Shake-Flask Method

This method is the gold standard for determining thermodynamic equilibrium solubility, aligning with principles outlined in guidelines like OECD Test Guideline 105.[9]

Objective: To determine the saturation solubility of (Cyclopropylmethyl)(methyl)amine hydrochloride in a specific solvent at a controlled temperature.

Materials:

-

(Cyclopropylmethyl)(methyl)amine hydrochloride

-

Selected solvent (e.g., deionized water, ethanol)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Validated analytical instrument (e.g., HPLC, IC)

Methodology:

-

Preparation: Add an excess amount of the compound to a vial (e.g., 20-50 mg to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrium Validation (Trustworthiness Pillar): Equilibrate the samples for a predetermined period (e.g., 72 hours). To ensure true equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Analyze these samples; equilibrium is confirmed when the concentration plateaus.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand at the controlled temperature for at least 1 hour. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For added certainty, pass this aliquot through a syringe filter to remove any remaining micro-particulates.

-

Dilution & Analysis: Immediately dilute the sample gravimetrically or volumetrically with the appropriate mobile phase or solvent to bring it into the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 4.0) to determine the concentration.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Caption: Isothermal Shake-Flask Experimental Workflow.

Analytical Quantification Methods

Accurate quantification of the dissolved amine is paramount. Due to the lack of a strong chromophore in (Cyclopropylmethyl)(methyl)amine hydrochloride, direct UV detection can be challenging.

Recommended Technique: HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)

-

Principle: These are universal detectors that do not require the analyte to have a chromophore. They are ideal for non-volatile analytes like amine salts.

-

Methodology: A mixed-mode chromatography approach, utilizing a column with both reversed-phase and cation-exchange properties, is highly effective for retaining polar basic compounds like this amine.[10]

-

Column: Mixed-mode (e.g., Coresep 100) or HILIC column.

-

Mobile Phase: A simple mobile phase of acetonitrile and water with an additive like trifluoroacetic acid (TFA) can provide good retention and peak shape.[10]

-

Validation: The method must be validated for linearity, accuracy, and precision across the expected concentration range.

-

Alternative Technique: Ion Chromatography (IC) with Suppressed Conductivity

-

Principle: IC is specifically designed to separate and quantify ions. Suppressed conductivity provides superior sensitivity for ions compared to direct conductivity detection.[11]

-

Methodology:

-

Column: A cation-exchange column (e.g., Dionex IonPac CS19) is used.

-

Eluent: An acidic eluent, such as methanesulfonic acid (MSA), is typically used to elute the protonated amine.[11]

-

Application: This technique is highly effective for determining the concentration of the amine cation in aqueous solutions.

-

Data Presentation and Interpretation

Solubility data should be presented in a clear, tabular format. The following table is a template for reporting results from the isothermal shake-flask method.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Experimental Value | Calculated Value | HPLC-CAD |

| Water | 37 | Experimental Value | Calculated Value | HPLC-CAD |

| Ethanol | 25 | Experimental Value | Calculated Value | HPLC-CAD |

| Methanol | 25 | Experimental Value | Calculated Value | HPLC-CAD |

| Dichloromethane | 25 | Experimental Value | Calculated Value | HPLC-CAD |

Interpretation: This data directly informs critical decisions. For instance, high solubility in water at 25 °C and 37 °C supports its development in an aqueous oral formulation. Low solubility in a solvent like dichloromethane would suggest it is a poor choice for a reaction solvent but could potentially be used as an anti-solvent for crystallization from a more polar medium.

Conclusion

(Cyclopropylmethyl)(methyl)amine hydrochloride is a compound of significant interest in modern chemistry. While its solubility data is not widely published, this guide provides the theoretical framework and robust, validated experimental protocols necessary for any research or development professional to generate this critical information. By combining the isothermal shake-flask method with a suitable analytical technique like HPLC-CAD or Ion Chromatography, scientists can produce the high-quality, reliable data needed to accelerate their synthesis, formulation, and analytical development efforts.

References

-

PubChem. (n.d.). (Cyclopropylmethyl)(methyl)amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Chemical Entities of Biological Interest (ChEBI). (n.d.). methylamine hydrochloride. European Bioinformatics Institute.

-

ChemBK. (2024). N-Methyl-cyclopropanamine HCl. Retrieved from [Link]

-

PubChem. (n.d.). (Cyclopropylmethyl)methylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

-

Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.

-

AIDIC. (2021). New Experimental Data of CO2 Solubility in an Amine Solvent. Chemical Engineering Transactions. Retrieved from [Link]

- Shmidt, V.S. (1967). The Solubility of Amine Salts in Solvents of Low Polarity and the Influence of Diluents on the Extraction Properties of Amine Salts. Russian Chemical Reviews.

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

-

Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

-

FAQ. (n.d.). What are the properties and uses of Methylamine hydrochloride and Methylamine?. Retrieved from [Link]

-

Fengchen Group Co., Ltd. (n.d.). Methylamine HCl Or Methylamine Hydrochloride CAS 593-51-1. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvent: methylamine. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). Methylamine. Retrieved from [Link]

-

MDPI. (n.d.). A Bipolar Membrane Containing Core–Shell Structured Fe3O4-Chitosan Nanoparticles for Direct Seawater Electrolysis. Retrieved from [Link]

- ACS Publications. (2022). Scalable Electrochemical Preparation of Spermidine and Spermine. ACS Electrochemistry.

-

The Hive Newbee Forum. (2003). Methylamine freebase/HCl salt solubilities. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. (Cyclopropylmethyl)(methyl)amine hydrochloride | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Buy [1-[(Methylamino)methyl]cyclopropyl]methanol HCl | 2309475-53-2 [smolecule.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. N-CYCLOPROPYL-METHYLAMINE HCL | 67376-94-7 [amp.chemicalbook.com]

- 8. Methylamine freebase/HCl salt solubilities , Hive Newbee Forum [chemistry.mdma.ch]

- 9. gassnova.no [gassnova.no]

- 10. helixchrom.com [helixchrom.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Safety and Hazards of (Cyclopropylmethyl)(methyl)amine Hydrochloride